1-(3,5-Dimethyl-4-nitro-1h-pyrazol-1-yl)acetone
Overview
Description
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone is an organic compound with the molecular formula C8H11N3O3. It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms.
Preparation Methods
The synthesis of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone typically involves the reaction of hydrazines with 1,3-diketones or β-ketoesters. One common method includes the cyclocondensation of hydrazine derivatives with acetylacetone under acidic or basic conditions . The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and scalability .
Chemical Reactions Analysis
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methyl groups can be substituted with other functional groups through electrophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, anti-inflammatory, and anticancer properties
Materials Science: The compound is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique electronic properties.
Chemical Synthesis: It acts as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions plays a crucial role in its activity .
Comparison with Similar Compounds
1-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)acetone can be compared with other pyrazole derivatives, such as:
1,3-Dimethyl-4-nitro-1H-pyrazole: Similar in structure but lacks the acetone moiety, affecting its reactivity and applications.
3,5-Dinitro-1H-pyrazole: Contains additional nitro groups, making it more reactive and suitable for different applications.
1,3,5-Trimethyl-4-nitro-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for targeted applications in research and industry .
Properties
IUPAC Name |
1-(3,5-dimethyl-4-nitropyrazol-1-yl)propan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O3/c1-5(12)4-10-7(3)8(11(13)14)6(2)9-10/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZWEQIULJNRTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)C)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392054 | |
Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002651-00-4 | |
Record name | 1-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)acetone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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